(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 185527-67-7
VCID: VC20921368
InChI: InChI=1S/C6H9NO4/c7-6(5(10)11)2-3(6)1-4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1
SMILES: C1C(C1(C(=O)O)N)CC(=O)O
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid

CAS No.: 185527-67-7

Cat. No.: VC20921368

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid - 185527-67-7

Specification

CAS No. 185527-67-7
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H9NO4/c7-6(5(10)11)2-3(6)1-4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1
Standard InChI Key HMHPAFJEDLYRGO-CVYQJGLWSA-N
Isomeric SMILES C1[C@H]([C@@]1(C(=O)O)N)CC(=O)O
SMILES C1C(C1(C(=O)O)N)CC(=O)O
Canonical SMILES C1C(C1(C(=O)O)N)CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator